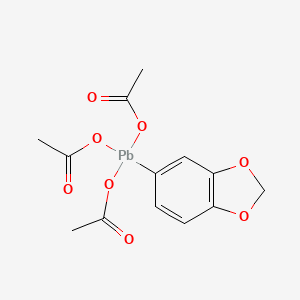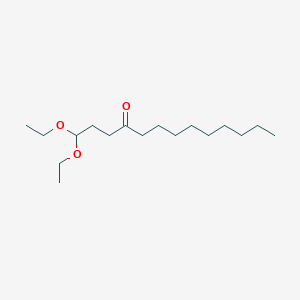![molecular formula C7H20O11S3 B14295550 [3-Hydroxy-2-(hydroxymethyl)propyl] methanesulfonate;methanesulfonic acid CAS No. 113967-52-5](/img/structure/B14295550.png)
[3-Hydroxy-2-(hydroxymethyl)propyl] methanesulfonate;methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-Hydroxy-2-(hydroxymethyl)propyl] methanesulfonate is an organic compound with the molecular formula C5H12O5S. It is a derivative of methanesulfonic acid, which is an organosulfur compound. Methanesulfonic acid is known for its strong acidity and ability to dissolve a wide range of metal salts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Hydroxy-2-(hydroxymethyl)propyl] methanesulfonate typically involves the reaction of methanesulfonic acid with a suitable alcohol under acidic conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process. The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion.
Industrial Production Methods
Industrial production of methanesulfonic acid, a precursor to [3-Hydroxy-2-(hydroxymethyl)propyl] methanesulfonate, involves the oxidation of dimethylsulfide or dimethyldisulfide. The process can utilize various oxidizing agents, including oxygen, chlorine, or nitric acid, depending on the desired purity and scale of production .
Chemical Reactions Analysis
Types of Reactions
[3-Hydroxy-2-(hydroxymethyl)propyl] methanesulfonate can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methanesulfonate group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
[3-Hydroxy-2-(hydroxymethyl)propyl] methanesulfonate has various applications in scientific research, including:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biochemical assays and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of [3-Hydroxy-2-(hydroxymethyl)propyl] methanesulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The hydroxyl groups can participate in hydrogen bonding and other interactions, while the methanesulfonate group can undergo nucleophilic substitution. These properties make the compound versatile in different chemical and biological contexts.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid: The parent compound, known for its strong acidity and solubility properties.
Ethyl methanesulfonate: A related ester with similar chemical properties but different reactivity due to the ethyl group.
Propanoic acid, 3-hydroxy-2-methyl-, methyl ester: Another ester with a similar structure but different functional groups.
Uniqueness
[3-Hydroxy-2-(hydroxymethyl)propyl] methanesulfonate is unique due to its combination of hydroxyl and methanesulfonate groups, which provide distinct reactivity and versatility in various applications. Its ability to participate in multiple types of chemical reactions and its potential use in diverse fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
113967-52-5 |
|---|---|
Molecular Formula |
C7H20O11S3 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
[3-hydroxy-2-(hydroxymethyl)propyl] methanesulfonate;methanesulfonic acid |
InChI |
InChI=1S/C5H12O5S.2CH4O3S/c1-11(8,9)10-4-5(2-6)3-7;2*1-5(2,3)4/h5-7H,2-4H2,1H3;2*1H3,(H,2,3,4) |
InChI Key |
BYUWAVLBDIHWJO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)OCC(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[Bis(propan-2-yloxymethyl)carbamoyl]-1,3,3-tris(propan-2-yloxymethyl)urea](/img/structure/B14295472.png)
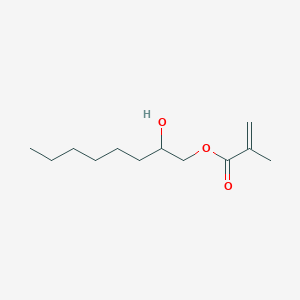
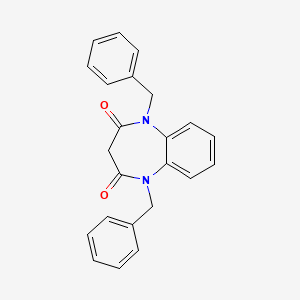

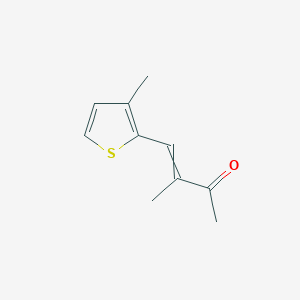
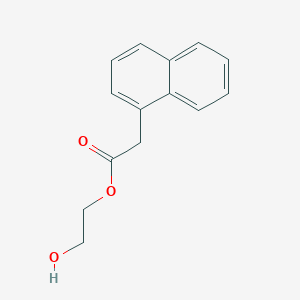

![N,N'-[Methylenebis(4-methyl-2,1-phenylene)]diacetamide](/img/structure/B14295513.png)
![Diselenide, bis[(3-methylphenyl)methyl]](/img/structure/B14295514.png)


